REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[NH:7][C:8](=O)[CH3:9].[CH3:11][N:12](C)[CH:13]=O.[H-].[Na+].Cl.CN(CCCl)C>C(O)C>[CH3:11][N:12]([CH3:13])[CH2:9][CH2:8][NH:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.0683 mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)CCCl
|
Name
|
N,N-dimethyl-N'-(1-methyl-2-imidaziolyl)-1,2-ethane-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at 30°-40° C. until gas evolution ceases
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolve 9.5 g
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 30°-45° C. until gas evolution ceases and at 50° C. for 1/2 hour and at 90° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
of 6 N hydrochloric acid and refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous acid layer is extracted with hexane
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with chloroform (100 ml., 10 times) the organic layer
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
affording 8.8 g
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNC=1N(C=CN1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |